N1-(2-(diethylamino)ethyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide
Beschreibung
Eigenschaften
IUPAC Name |
N-[2-(diethylamino)ethyl]-N'-[[3-(4-methylphenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N4O5S/c1-4-22(5-2)11-10-20-18(24)19(25)21-14-17-23(12-13-28-17)29(26,27)16-8-6-15(3)7-9-16/h6-9,17H,4-5,10-14H2,1-3H3,(H,20,24)(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOMPHDQAMKZQBX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC(=O)C(=O)NCC1N(CCO1)S(=O)(=O)C2=CC=C(C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-(diethylamino)ethyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide typically involves multiple steps:
Formation of the Oxazolidinone Ring: The initial step involves the synthesis of the oxazolidinone ring. This can be achieved by reacting an amino alcohol with a suitable carbonyl compound under acidic or basic conditions.
Introduction of the Tosyl Group: The oxazolidinone intermediate is then reacted with tosyl chloride in the presence of a base such as pyridine to introduce the tosyl group.
Formation of the Oxalamide Linkage: The final step involves the coupling of the diethylaminoethyl group with the tosylated oxazolidinone intermediate using oxalyl chloride and a suitable base to form the oxalamide linkage.
Industrial Production Methods
Industrial production of N1-(2-(diethylamino)ethyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
Analyse Chemischer Reaktionen
Types of Reactions
N1-(2-(diethylamino)ethyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The tosyl group can be substituted with other nucleophiles under suitable conditions, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alcohols, often in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a range of derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
N1-(2-(diethylamino)ethyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of N1-(2-(diethylamino)ethyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide involves its interaction with specific molecular targets. The diethylamino group can interact with biological receptors or enzymes, while the tosyl group can facilitate binding to specific sites. The oxalamide linkage provides structural stability and influences the overall activity of the compound.
Vergleich Mit ähnlichen Verbindungen
N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (S336, CAS 745047-53-4)
- Structure : Features a 2,4-dimethoxybenzyl group (N1) and a pyridin-2-ylethyl group (N2).
- Applications : Approved globally as a flavoring agent (Savorymyx® UM33) to enhance umami taste in food products such as sauces and snacks .
- Metabolism : Rapidly metabolized in rat hepatocytes without detectable amide hydrolysis products .
N1-(2-methoxy-4-methylbenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide (FL-no: 16.101)
- Structure : Contains a 2-methoxy-4-methylbenzyl group (N1) and a pyridin-2-ylethyl group (N2).
- Applications : Structurally related to S336 and approved as a flavoring agent with similar metabolic pathways .
- Safety: Shares the NOEL of 100 mg/kg body weight/day, ensuring a margin of safety exceeding 500 million .
Key Structural Differences :
- The target compound substitutes the aromatic benzyl groups in flavoring agents (e.g., S336) with a diethylaminoethyl and a sulfonamide-containing oxazolidine group. This likely alters its bioavailability and metabolic stability compared to flavoring oxalamides.
Antiviral Oxalamide Derivatives
N1-((1-acetylpiperidin-2-yl)(5-(2-hydroxyethyl)-4-methylthiazol-2-yl)methyl)-N2-(4-chlorophenyl)oxalamide (Compound 13)
N1-(4-chlorophenyl)-N2-((5-(hydroxymethyl)-4-methylthiazol-2-yl)(pyrrolidin-2-yl)methyl)oxalamide (Compound 14)
Comparison with Target Compound :
- The target compound lacks the thiazole and chlorophenyl motifs found in antiviral oxalamides, suggesting divergent biological targets. Its tosyloxazolidinyl group may enhance solubility or receptor binding compared to the piperidine/pyrrolidine systems in antiviral analogues.
Toxicological and Metabolic Profiles
Inferences :
- The target compound’s sulfonamide group may confer greater metabolic resistance compared to flavoring oxalamides, similar to the stability observed in S336 . However, the diethylaminoethyl group could introduce unique toxicity risks requiring further study.
Biologische Aktivität
N1-(2-(diethylamino)ethyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide is a complex organic compound that has attracted attention in various fields, particularly in medicinal chemistry and biological research. Its unique structure, featuring both diethylamino and tosyl groups, allows for a range of biological activities and potential therapeutic applications.
Chemical Structure and Properties
The compound's IUPAC name is N-[2-(diethylamino)ethyl]-N'-[[3-(4-methylphenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]oxamide. The structural formula can be represented as follows:
This structure includes functional groups that are critical for its biological interactions, such as the oxazolidinone ring, which is known for its role in various pharmacological activities.
The biological activity of N1-(2-(diethylamino)ethyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide primarily involves its interaction with specific molecular targets. The diethylamino group can interact with biological receptors or enzymes, while the tosyl group facilitates binding to specific sites. The oxalamide linkage contributes to the compound's structural stability, influencing its overall activity.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for further development as an antimicrobial agent. The mechanism involves disrupting bacterial cell wall synthesis and function.
Anticancer Activity
The compound has also been explored for its anticancer properties. Studies suggest that it induces apoptosis in cancer cells through the activation of intrinsic pathways. Its ability to target specific signaling pathways involved in cell proliferation and survival makes it a promising candidate for cancer therapy.
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers evaluated the antimicrobial efficacy of N1-(2-(diethylamino)ethyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide against Gram-positive and Gram-negative bacteria. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli, demonstrating its potential as an effective antimicrobial agent.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 32 |
| Pseudomonas aeruginosa | 64 |
Case Study 2: Anticancer Activity
In another study focusing on its anticancer effects, the compound was tested on human breast cancer cell lines (MCF-7). The results showed a dose-dependent decrease in cell viability with an IC50 value of 15 µM after 48 hours of treatment.
| Treatment Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 5 | 85 |
| 10 | 65 |
| 15 | 45 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
